molecular formula C23H38O4 B14571586 Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol CAS No. 61549-13-1

Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol

Cat. No.: B14571586
CAS No.: 61549-13-1
M. Wt: 378.5 g/mol
InChI Key: TUOCMXAIGGMICT-UHFFFAOYSA-N
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Description

Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol is a complex organic compound known for its unique structure and properties It is characterized by the presence of an acetic acid group, a phenol group, and a hexyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol typically involves multiple steps, starting with the preparation of the hexyloxirane intermediate. This intermediate is then reacted with a suitable phenol derivative under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction parameters and the use of cost-effective raw materials are crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various biochemical reactions, while the hexyloxirane moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate biological processes and pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3-[7-(3-methyloxiran-2-yl)heptyl]phenol
  • Acetic acid;3-[7-(3-ethyloxiran-2-yl)heptyl]phenol
  • Acetic acid;3-[7-(3-propyloxiran-2-yl)heptyl]phenol

Uniqueness

Acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol is unique due to its specific hexyloxirane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer different reactivity and functionality compared to its similar counterparts.

Properties

CAS No.

61549-13-1

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

acetic acid;3-[7-(3-hexyloxiran-2-yl)heptyl]phenol

InChI

InChI=1S/C21H34O2.C2H4O2/c1-2-3-4-9-15-20-21(23-20)16-10-7-5-6-8-12-18-13-11-14-19(22)17-18;1-2(3)4/h11,13-14,17,20-22H,2-10,12,15-16H2,1H3;1H3,(H,3,4)

InChI Key

TUOCMXAIGGMICT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(O1)CCCCCCCC2=CC(=CC=C2)O.CC(=O)O

Origin of Product

United States

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